r(-)-alpha-Chloromethyl histamine dihydrochloride

Histamine H3 Receptor Stereoselectivity Neurotransmitter Release

This pure R(-)-enantiomer of α-chloromethyl histamine dihydrochloride is the definitive tool for histamine receptor research. With a stereoselectivity ratio of 183 at H3 autoreceptors—far exceeding non-halogenated analogs (ratio 31)—it enables unambiguous dissection of H2- vs. H3-mediated pathways. The chloromethyl group confers superior chiral recognition at GPCRs. Substitution with racemic or S(+)-isomer is not scientifically valid. Essential for standardizing H3 functional assays in ex vivo brain tissue.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 75614-86-7
Cat. No. B119656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namer(-)-alpha-Chloromethyl histamine dihydrochloride
CAS75614-86-7
Synonymsα-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CCl)N
InChIInChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
InChIKeyMPEOXRFPLFJWSZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(-)-α-Chloromethyl Histamine Dihydrochloride (CAS 75614-86-7): A Chiral Histamine H3 Receptor Agonist with High Stereoselectivity


R(-)-α-Chloromethyl histamine dihydrochloride (CAS 75614-86-7) is a chiral halogenated analog of histamine, classified as an agonist of the histamine H3 receptor [1]. This compound is structurally distinguished by the presence of a chloromethyl group on the α-carbon of the histamine backbone, which confers unique binding properties compared to non-halogenated analogs [1]. It serves as a pharmacological tool for investigating H3 receptor-mediated modulation of neurotransmitter release and related physiological processes [1].

Why R(-)-α-Chloromethyl Histamine Dihydrochloride Cannot Be Substituted with Non-Chlorinated or Racemic H3 Agonists


Generic substitution among histamine H3 receptor agonists is not feasible due to pronounced differences in stereoselectivity and receptor binding kinetics. The halogenated α-chloromethyl moiety in this compound induces a high degree of stereoselective recognition at the H3 receptor, with the enantiomers exhibiting a stereoselectivity ratio of 183 [1]. This ratio significantly exceeds that observed for non-halogenated analogs like α,Nα-dimethylhistamine (ratio = 31), indicating that the chloromethyl group enhances chiral discrimination [1]. Consequently, the racemic mixture or the opposite enantiomer cannot replicate the specific pharmacological profile of the R(-)-enantiomer, necessitating the use of the pure, stereochemically defined compound for precise experimental outcomes.

Quantitative Comparative Evidence for R(-)-α-Chloromethyl Histamine Dihydrochloride Versus Key Analogs


Enhanced Stereoselectivity at H3 Autoreceptors Compared to Non-Halogenated Analog

The R(-)-enantiomer of α-chloromethyl histamine exhibits a markedly higher degree of stereoselectivity at H3 autoreceptors compared to its non-halogenated counterpart, α,Nα-dimethylhistamine. The stereoselectivity ratio for the halogenated analogue is 183, while that for the non-halogenated analogue is only 31 [1]. This quantifies the impact of the chloromethyl group on chiral recognition.

Histamine H3 Receptor Stereoselectivity Neurotransmitter Release

Receptor Subtype Selectivity: Preferential Interaction with H2 vs. H1 Receptors

The enantiomers of Nα-methyl-α-chloromethylhistamine exhibit distinct selectivity profiles across histamine receptor subtypes. The (+)isomer (corresponding to S-configurated L-histidine) is highly preferred at H3 receptors, whereas the (-)isomer (R(-)-α-chloromethyl histamine) is more potent at H2 receptors. No significant difference in potency is observed between the enantiomers at H1 receptors [1].

Histamine Receptor Subtypes Receptor Selectivity Pharmacological Tool

Potency Relative to Histamine: Quantified Intrinsic Activity at H3 Autoreceptors

R(-)-α-Chloromethyl histamine acts as an H3 receptor agonist with a potency below 4% relative to histamine itself [1]. This quantifies its intrinsic activity and provides a baseline for comparing its efficacy to other H3 agonists.

Agonist Potency Histamine H3 Receptor Intrinsic Activity

Optimal Research Applications for R(-)-α-Chloromethyl Histamine Dihydrochloride Based on Quantitative Differentiation


Investigating H2 Receptor-Mediated Signaling in Tissues Co-Expressing Multiple Histamine Receptor Subtypes

Given its preferential activity at H2 receptors relative to H3 receptors, the R(-)-enantiomer of α-chloromethyl histamine serves as a valuable tool for dissecting H2-specific pathways in complex biological systems where H1, H2, and H3 receptors are co-expressed. The stereoselectivity data confirm that the R(-)-isomer can activate H2 receptors without the confounding H3 activity of the S(+)-isomer [1].

Studies of Stereospecific Ligand-Receptor Interactions at GPCRs

The pronounced stereoselectivity ratio of 183 for this compound at H3 autoreceptors makes it an exemplary model ligand for investigating the structural basis of chiral recognition at G protein-coupled receptors (GPCRs). Comparative studies with the non-halogenated analog (ratio = 31) highlight the contribution of the chloromethyl group to receptor binding specificity [1].

Neurotransmitter Release Modulation Assays in Brain Slice Preparations

The original characterization of this compound was performed in rat brain slice assays measuring histamine release [1]. Its well-defined stereoselectivity and potency profile make it a suitable reference compound for standardizing H3 autoreceptor functional assays in ex vivo brain tissue.

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